molecular formula C13H18INO B5112524 1-[3-(4-iodophenoxy)propyl]pyrrolidine

1-[3-(4-iodophenoxy)propyl]pyrrolidine

Cat. No. B5112524
M. Wt: 331.19 g/mol
InChI Key: PUTMAMYIBZIZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-iodophenoxy)propyl]pyrrolidine, also known as IPP, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of research. This compound belongs to the class of pyrrolidine derivatives and is known for its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of 1-[3-(4-iodophenoxy)propyl]pyrrolidine is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are known to play a role in various physiological processes, including neurotransmitter release, ion channel activity, and gene expression. 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to bind selectively to sigma-1 receptors, which may lead to the modulation of these processes. Additionally, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(4-iodophenoxy)propyl]pyrrolidine are complex and varied, depending on the specific context in which it is studied. In neuroscience, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to enhance neuronal survival and protect against neurodegeneration. In cancer research, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(4-iodophenoxy)propyl]pyrrolidine in lab experiments include its well-established synthesis method, its selective affinity for sigma-1 receptors, and its potential therapeutic applications in various fields of research. However, there are also some limitations to using 1-[3-(4-iodophenoxy)propyl]pyrrolidine in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the specific context in which it is studied.

Future Directions

There are several future directions for research on 1-[3-(4-iodophenoxy)propyl]pyrrolidine. One potential direction is to further investigate its mechanism of action and its effects on sigma-1 receptors. Another potential direction is to explore its potential therapeutic applications in other fields of research, such as immunology and infectious diseases. Additionally, the development of new analogs of 1-[3-(4-iodophenoxy)propyl]pyrrolidine with improved properties and selectivity may also be an area of future research.

Scientific Research Applications

1-[3-(4-iodophenoxy)propyl]pyrrolidine has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to have a selective affinity for sigma-1 receptors, which are known to play a key role in the regulation of neuronal activity. 1-[3-(4-iodophenoxy)propyl]pyrrolidine has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been used as a tool in drug discovery research, as it can be modified to create analogs with different chemical and biological properties.

properties

IUPAC Name

1-[3-(4-iodophenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTMAMYIBZIZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Iodophenoxy)propyl]pyrrolidine

Synthesis routes and methods

Procedure details

4-Iodophenol (2.2 g, 10 mmol) was dissolved in N,N-dimethylformamide (30 mL) under N2, and sodium hydride (0.48 g, 60% dispersion in mineral oil, 12 mmol) was added in portions. 1-(3-Chloropropyl)pyrrolidine (1.77 g, 12 mmol) and sodium iodide (1.8 g, 12 mmol) were added, and the reaction mixture was stirred at 70° C. overnight. The reaction mixture was diluted with ethyl acetate and washed with water. The ethyl acetate solution was washed with 1 N HCl (2×). The acidic extracts were made basic with 2 N NaOH, then were extracted with ethyl acetate (2×). All ethyl acetate extracts were combined, dried over MgSO4 and concentrated to give a yellow oil, 2.98 g (90% crude yield). LC-MS (C13H18INO calc'd 331) m/z 332 (M+H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three
Quantity
1.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
C13H18INO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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